molecular formula C16H18FNO2S B1669872 N-(4-butylphenyl)-4-fluorobenzenesulfonamide CAS No. 346692-04-4

N-(4-butylphenyl)-4-fluorobenzenesulfonamide

Numéro de catalogue B1669872
Numéro CAS: 346692-04-4
Poids moléculaire: 307.4 g/mol
Clé InChI: CNGHPXKWPGIDSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Compounds like “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” belong to a class of organic compounds known as sulfonamides . Sulfonamides are known for their wide range of applications in medicinal chemistry due to their bioactive properties.


Molecular Structure Analysis

The molecular structure of a compound like “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” would consist of a sulfonamide group attached to a butylphenyl and a fluorobenzenesulfonyl group . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Sulfonamides, in general, are quite stable and resistant to hydrolysis and oxidation . They can undergo reactions at the sulfur or nitrogen atoms, or at any reactive groups on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity could be predicted based on its functional groups and overall structure .

Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “DC260126”, also known as “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” or “DC-260126”:

Diabetes Research

DC260126 has been studied for its potential effects on β-cell function and insulin resistance. It acts as a small-molecule antagonist of GPR40, which is a receptor involved in the regulation of insulin secretion. In studies conducted on obese diabetic db/db mice, DC260126 was shown to prevent β-cells from overload and resist compensatory increases in insulin expression, β-cell mass, and serum insulin levels after a 21-day treatment period .

Polymer Research

The compound has also been investigated for its application in polymer research. Specifically, it has been used in the development of polymer composites based on poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) with electron acceptor molecules. These composites have been studied for their charge carrier mobility, which is a critical property for electronic devices .

Optoelectronics

Further research has explored the optoelectronic properties and excitation energy transfer of conjugated polymer poly-TPD and laser dye Fluorol 7GA (F7GA) hybrid thin films. These films were prepared via a solution blending technique, and various weight ratios of F7GA were added to a fixed concentration of poly-TPD to study their optoelectronic and energy transfer properties .

Safety And Hazards

The safety and hazards associated with a compound like “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” would depend on its specific properties . As with all chemicals, appropriate safety measures should be taken when handling and storing the compound.

Orientations Futures

The future directions for a compound like “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” would depend on its properties and potential applications . It could be studied for its potential uses in medicine, materials science, or other fields.

Propriétés

IUPAC Name

N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGHPXKWPGIDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-4-fluorobenzenesulfonamide

CAS RN

346692-04-4
Record name 346692-04-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylphenyl)-4-fluorobenzenesulfonamide

Q & A

Q1: How does DC260126 interact with GPR40 and what are the downstream effects?

A: DC260126 acts as an antagonist of GPR40, binding to the receptor and blocking its activation by free fatty acids (FFAs). [, ] This inhibition of GPR40 signaling has been shown to protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro. [] In diabetic db/db mice, DC260126 treatment led to reduced glucose-stimulated insulin secretion, lower blood insulin levels, and improved insulin sensitivity. [] It also decreased the proinsulin/insulin ratio and apoptotic rate of pancreatic β-cells. []

Q2: What is known about the Structure-Activity Relationship (SAR) of DC260126 and its analogs?

A2: While the provided research focuses primarily on DC260126, it doesn't delve into detailed SAR studies. Further research exploring structural modifications of DC260126 and their impact on activity, potency, and selectivity towards GPR40 would be valuable.

Q3: What are the in vitro and in vivo efficacy findings for DC260126?

A: In vitro studies using MIN6 β-cells demonstrated that DC260126 protects against palmitate-induced ER stress and apoptosis. [] Similar protective effects were observed in GPR40-deficient MIN6 cells. [] In vivo, DC260126 administration in diabetic db/db mice improved insulin sensitivity and protected pancreatic β-cells from dysfunction, although it did not significantly reduce blood glucose levels. []

Q4: Are there concerns about resistance developing to DC260126?

A4: The provided research does not address the development of resistance to DC260126. Further investigation is needed to determine if prolonged exposure to the compound could lead to resistance mechanisms and how they might compare to other GPR40 antagonists or related therapeutic classes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.